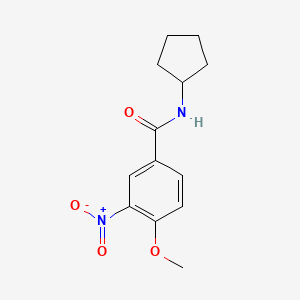
N-cyclopentyl-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C13H16N2O4 This compound is characterized by the presence of a cyclopentyl group attached to a benzamide core, which also contains methoxy and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methoxy-3-nitrobenzamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with cyclopentylamine. The reaction is facilitated by the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Reduction: N-cyclopentyl-4-methoxy-3-aminobenzamide.
Substitution: N-cyclopentyl-4-substituted-3-nitrobenzamide.
Oxidation: N-cyclopentyl-4-formyl-3-nitrobenzamide or N-cyclopentyl-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-cyclopentyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and cyclopentyl groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-methyl-3-nitrobenzamide: Similar structure but with a methyl group instead of a methoxy group.
N,N-dibenzyl-4-methoxy-3-nitrobenzamide: Contains two benzyl groups instead of a cyclopentyl group.
Uniqueness
N-cyclopentyl-4-methoxy-3-nitrobenzamide is unique due to the combination of its cyclopentyl, methoxy, and nitro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopentyl-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-12-7-6-9(8-11(12)15(17)18)13(16)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUOLGATKBVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
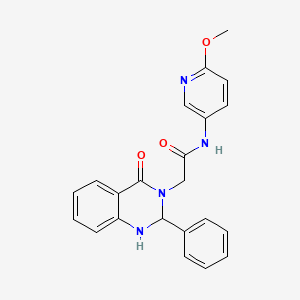
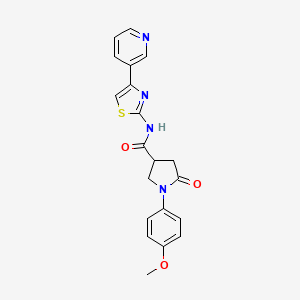
![4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B11019832.png)
![ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B11019845.png)
![3,3-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11019856.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019860.png)
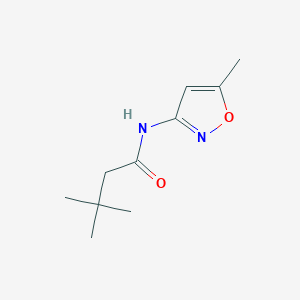
![3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11019883.png)
![(2S)-phenyl({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)ethanoic acid](/img/structure/B11019891.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11019896.png)
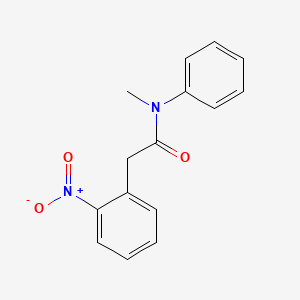
![Methyl 3-[(3-fluorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11019905.png)
![3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide](/img/structure/B11019909.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019915.png)
